Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate is a heterocyclic compound that forms the structural foundation of flavins, such as riboflavin (vitamin B2). It has a tricyclic structure, meaning it consists of three interconnected rings of atoms. This compound is a tautomer of alloxazine and is formed by primary-secondary aromatic o-diamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate involves the reaction of isoalloxazine with 2-(dimethylamino)ethyl sulfate. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment to maintain consistency and quality. The process includes multiple purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate undergoes various chemical reactions, including:
Reduction: It can also be reduced, which is essential for its role in electron transfer reactions.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different isoalloxazine derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a crucial component in electron transfer processes. Its molecular targets include various enzymes and proteins involved in redox reactions and metabolic pathways .
Comparison with Similar Compounds
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Alloxazine: A tautomer of isoalloxazine with a slightly different structure.
Riboflavin (Vitamin B2): A naturally occurring flavin with a similar tricyclic structure.
Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin used in various biological processes.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin involved in redox reactions and metabolic pathways.
This compound stands out due to its specific functional groups, which confer unique chemical and biological properties .
Properties
CAS No. |
101652-11-3 |
---|---|
Molecular Formula |
C14H17N5O6S |
Molecular Weight |
383.38 g/mol |
IUPAC Name |
2-(2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H15N5O2.H2O4S/c1-18(2)7-8-19-10-6-4-3-5-9(10)15-11-12(19)16-14(21)17-13(11)20;1-5(2,3)4/h3-6H,7-8H2,1-2H3,(H,17,20,21);(H2,1,2,3,4) |
InChI Key |
WESNHKWGQQCGLD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.